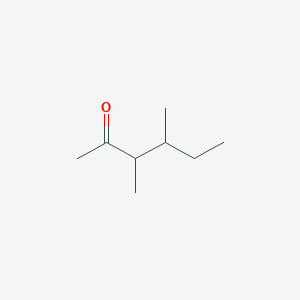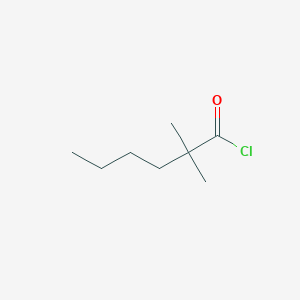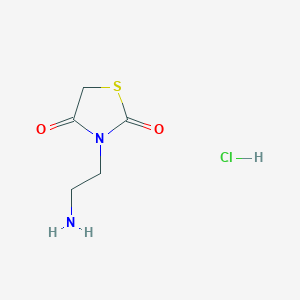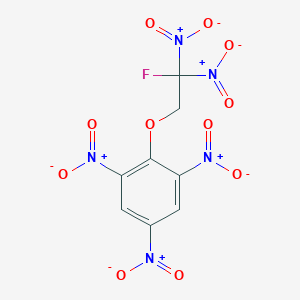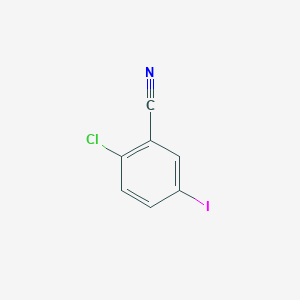![molecular formula C6H3FN2S B107291 5-Fluorobenzo-[2,1,3]-thiadiazol CAS No. 17821-75-9](/img/structure/B107291.png)
5-Fluorobenzo-[2,1,3]-thiadiazol
Übersicht
Beschreibung
5-Fluorobenzo-[2,1,3]-thiadiazole is a heterocyclic compound that contains a benzene ring fused with a thiadiazole ring The presence of a fluorine atom at the 5th position of the benzene ring adds unique chemical properties to this compound
Wissenschaftliche Forschungsanwendungen
5-Fluorobenzo-[2,1,3]-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
Target of Action
Similar compounds such as fluorouracil, a pyrimidine analog, are known to target thymidylate synthase, an enzyme crucial for dna synthesis .
Mode of Action
Fluorouracil, a related compound, is thought to bind the deoxyribonucleotide of the drug (fdump) and the folate cofactor, n5–10-methylenetetrahydrofolate, to thymidylate synthase (ts) to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby disrupting DNA synthesis.
Biochemical Pathways
It’s worth noting that benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties, indicating their involvement in various biochemical pathways .
Pharmacokinetics
Similar fluorogenic reagents have been studied, and it was found that they react with thiols under milder conditions and during a time period of about 15 minutes .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-inflammatory effects .
Action Environment
It’s worth noting that the reaction conditions can significantly affect the reactivity of similar fluorogenic reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo-[2,1,3]-thiadiazole typically involves the reaction of 2-aminobenzenethiol with fluorinating agents under controlled conditions. One common method includes the use of sulfur and fluorine-containing reagents to introduce the thiadiazole ring and the fluorine atom simultaneously. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-Fluorobenzo-[2,1,3]-thiadiazole may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorobenzo-[2,1,3]-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted benzothiadiazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo-[2,1,3]-thiadiazole: Lacks the fluorine atom, resulting in different chemical properties.
5-Chlorobenzo-[2,1,3]-thiadiazole: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
5-Bromobenzo-[2,1,3]-thiadiazole:
Uniqueness
The presence of the fluorine atom in 5-Fluorobenzo-[2,1,3]-thiadiazole imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. This uniqueness enhances its utility in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-fluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZHAYNBUMVVBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371953 | |
| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-75-9 | |
| Record name | 5-Fluorobenzo-[2,1,3]-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17821-75-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-fluoro-2,1,3-benzothiadiazole a popular choice in designing donor polymers for organic solar cells?
A1: FBT is favored for its electron-deficient nature, which makes it suitable for creating donor-acceptor (D-A) conjugated polymers. When paired with electron-rich donor units, FBT contributes to a narrowed band gap in the resulting polymer, enhancing light absorption in the visible region and improving the efficiency of solar energy harvesting. [, , , , ]
Q2: How does the incorporation of fluorine into the benzothiadiazole unit affect the properties of the polymer?
A2: The introduction of fluorine leads to several beneficial effects. First, it lowers the highest occupied molecular orbital (HOMO) level of the polymer, increasing the open-circuit voltage (Voc) in OSC devices, which ultimately enhances device efficiency. [, , ] Second, it can improve the planarity and packing of the polymer chains, leading to increased charge carrier mobility. [, ] Finally, it can impact the morphology of the active layer in OSCs, improving the blend film's nanoscale phase separation and charge transport properties. [, ]
Q3: What is the impact of molecular weight on the performance of polymers containing 5-fluoro-2,1,3-benzothiadiazole?
A3: Research has shown that higher molecular weight polymers incorporating FBT can exhibit enhanced performance in both OSCs and OFETs. Higher molecular weight often leads to improved charge carrier mobility due to longer polymer chains facilitating better charge transport. In OSCs, this translates to higher short-circuit current density (Jsc) and overall power conversion efficiency (PCE). []
Q4: How does the regioregularity of the polymer backbone affect the properties of materials containing 5-fluoro-2,1,3-benzothiadiazole?
A4: Regioregularity refers to the specific orientation of repeating units within a polymer chain. When FBT is incorporated into a thiophene-based polymer with controlled regioregularity, it influences the dipole moment and interchain stacking. Regioregular polymers with FBT typically exhibit tighter interchain stacking, leading to improved charge transport and enhanced power conversion efficiencies in OSC devices. []
Q5: Beyond organic solar cells, what other applications are being explored for polymers containing 5-fluoro-2,1,3-benzothiadiazole?
A5: FBT-containing polymers are also being investigated for use in organic field-effect transistors (OFETs) [] and polymer light-emitting diodes (PLEDs). [] In PLEDs, FBT-based conjugated polyelectrolytes can be used as interlayers to improve electron injection and hole-blocking properties, leading to enhanced device efficiency and faster response times. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
